

# Methylammonium Iodide: A Comprehensive Technical Guide to its Crystal Structure and Phase Transitions

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## Compound of Interest

Compound Name: Methylammonium iodide

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## Introduction

**Methylammonium iodide** (MAI), with the chemical formula  $\text{CH}_3\text{NH}_3\text{I}$ , is an organic ammonium halide salt. While it is a crucial precursor in the synthesis of methylammonium lead iodide ( $\text{MAPbI}_3$ ) perovskites, which have garnered immense interest for their applications in photovoltaics, its own solid-state properties are of significant fundamental interest. Understanding the crystal structure and phase behavior of MAI is essential for controlling the quality of perovskite thin films and for exploring potential applications of MAI in its own right. This technical guide provides an in-depth overview of the crystal structure of **methylammonium iodide**, its temperature-dependent phase transitions, and the experimental methodologies used for its characterization. It is important to note that while the literature on  $\text{MAPbI}_3$  is extensive, detailed and consistent crystallographic data for pure MAI is less common, with some discrepancies reported in the literature.

## Crystal Structure of Methylammonium Iodide

**Methylammonium iodide** exhibits polymorphism, meaning it can exist in multiple crystal structures, or phases, depending on the temperature. The primary reported phases at atmospheric pressure are the low-temperature  $\beta'$  phase, the room-temperature  $\alpha'$  phase, and a

high-temperature  $\epsilon$  phase. A metastable  $\delta$  phase has also been identified upon rapid cooling. There is some variance in the reported crystallographic data in the literature.

Table 1: Summary of Reported Crystal Structures for **Methylammonium Iodide** ( $\text{CH}_3\text{NH}_3\text{I}$ )

Phase	Temperature Stability	Crystal System	Space Group	Lattice Parameters (Å)	Reference
$\alpha'$	Room Temperature	Tetragonal	P4/nmm (No. 129)	$a = b = 5.12$ , $c = 9.00$	[1]
$\alpha'$	Room Temperature	Tetragonal	P4/nmm	Not explicitly stated	[2]
(unnamed)	Not specified	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	$a = 9.0225$ , $b = 5.1341$ , $c = 5.0958$	[1]
$\delta$ (metastable)	Low Temperature (formed on rapid cooling)	Orthorhombic	Pbma	Not explicitly stated	[3]

Note: The crystallographic data for all phases of pure MAI is not as well-documented and consistent as for the related perovskite  $\text{MAPbI}_3$ . The orthorhombic structure reported in one study[1] was determined through ab initio methods and may represent a different refinement or polymorph.

## Phase Transitions of Methylammonium Iodide

**Methylammonium iodide** undergoes at least two major phase transitions at atmospheric pressure. These transitions are associated with changes in the orientational ordering of the methylammonium cation within the crystal lattice.

Table 2: Phase Transition Temperatures of **Methylammonium Iodide** ( $\text{CH}_3\text{NH}_3\text{I}$ )

Transition	Transition Temperature	Technique	Notes	Reference
$\beta'$ (orthorhombic) $\leftrightarrow$ $\alpha'$ (tetragonal)	-110 °C (163 K)	Infrared Spectroscopy	-	[4]
$\delta$ (orthorhombic) $\rightarrow$ $\alpha'$ (tetragonal)	164.0 K (-109.15 °C)	Calorimetry (for deuterated MAI)	Higher-order transition	[3]
$\alpha'$ (tetragonal) $\leftrightarrow$ $\epsilon$ (cubic)	146 °C (419 K)	Infrared Spectroscopy	-	[4]

These phase transitions are critical as they influence the material's physical properties, including its dielectric constant and vibrational modes. The transition from the low-temperature, more ordered phase to the higher-temperature, more disordered phases is driven by the increasing thermal energy allowing for greater rotational freedom of the  $\text{CH}_3\text{NH}_3^+$  cation.

## Experimental Protocols

### Synthesis of Methylammonium Iodide Crystals

High-purity **methylammonium iodide** crystals are essential for accurate characterization and for the synthesis of high-quality perovskite materials. A common solution-based synthesis method is as follows:

Materials:

- Methylamine ( $\text{CH}_3\text{NH}_2$ , 40% in methanol or water)
- Hydroiodic acid (HI, 57 wt% in water)
- Ethanol
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer

- Ice bath
- Rotary evaporator
- Vacuum oven

Procedure:

- Chill a round-bottom flask containing the methylamine solution in an ice bath under constant stirring.
- Slowly add a stoichiometric amount of hydroiodic acid dropwise to the methylamine solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.  
[5][6]
- Continue stirring the reaction mixture in the ice bath for approximately 2 hours after the addition of HI is complete.
- Remove the solvent (water/methanol) from the resulting solution using a rotary evaporator at a temperature of 40-50°C until a white or yellowish-white precipitate forms.[5][7]
- To purify the crude product, wash the crystals multiple times with diethyl ether. This can be done by sonicating the crystals in diethyl ether and then filtering.[5]
- An alternative purification step involves recrystallization from a solvent such as ethanol.[6]
- Dry the purified white crystals of **methylammonium iodide** in a vacuum oven at approximately 60°C for 24 hours to remove any residual solvent.[6]
- Store the final product in a desiccator or inert atmosphere to prevent moisture absorption.

## Characterization of Crystal Structure and Phase Transitions

### 3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of MAI.

#### Instrumentation:

- Powder X-ray diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ).

#### Sample Preparation:

- Finely grind the dried MAI crystals into a homogeneous powder using a mortar and pestle.
- Mount the powder on a zero-background sample holder.

#### Data Collection:

- Scan the sample over a  $2\theta$  range of  $10\text{-}60^\circ$  with a step size of  $0.02^\circ$  and a suitable scan speed.
- For phase transition studies, use a diffractometer equipped with a variable temperature stage. Collect diffraction patterns at regular temperature intervals during heating and cooling cycles.

#### Data Analysis:

- Identify the phases present by comparing the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD).
- Perform Rietveld refinement on the diffraction data to determine the crystal system, space group, and lattice parameters.

### 3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

#### Instrumentation:

- Differential Scanning Calorimeter.

#### Sample Preparation:

- Hermetically seal a small amount (typically 5-10 mg) of the MAI powder in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

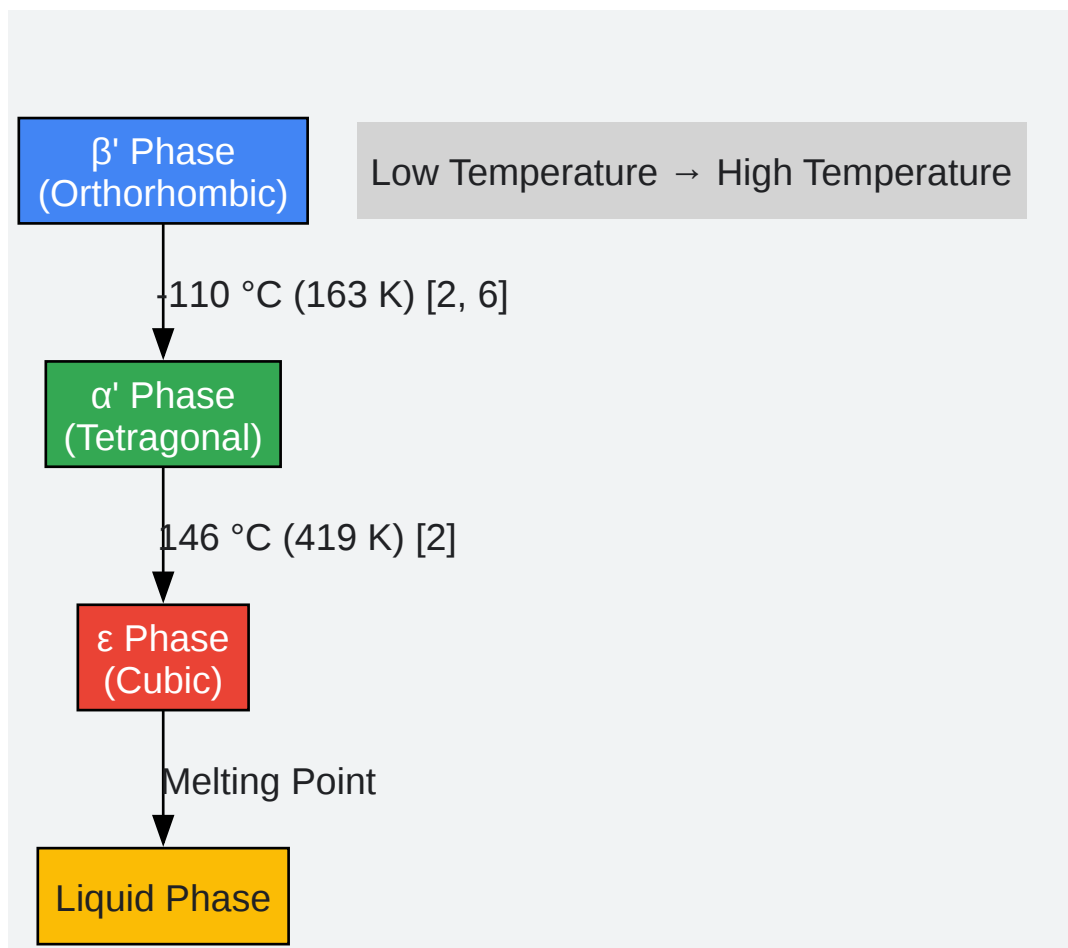
#### Data Collection:

- Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the highest expected phase transition.
- Cool the sample at the same rate back to the starting temperature.
- Perform at least two heating/cooling cycles to ensure reproducibility.

#### Data Analysis:

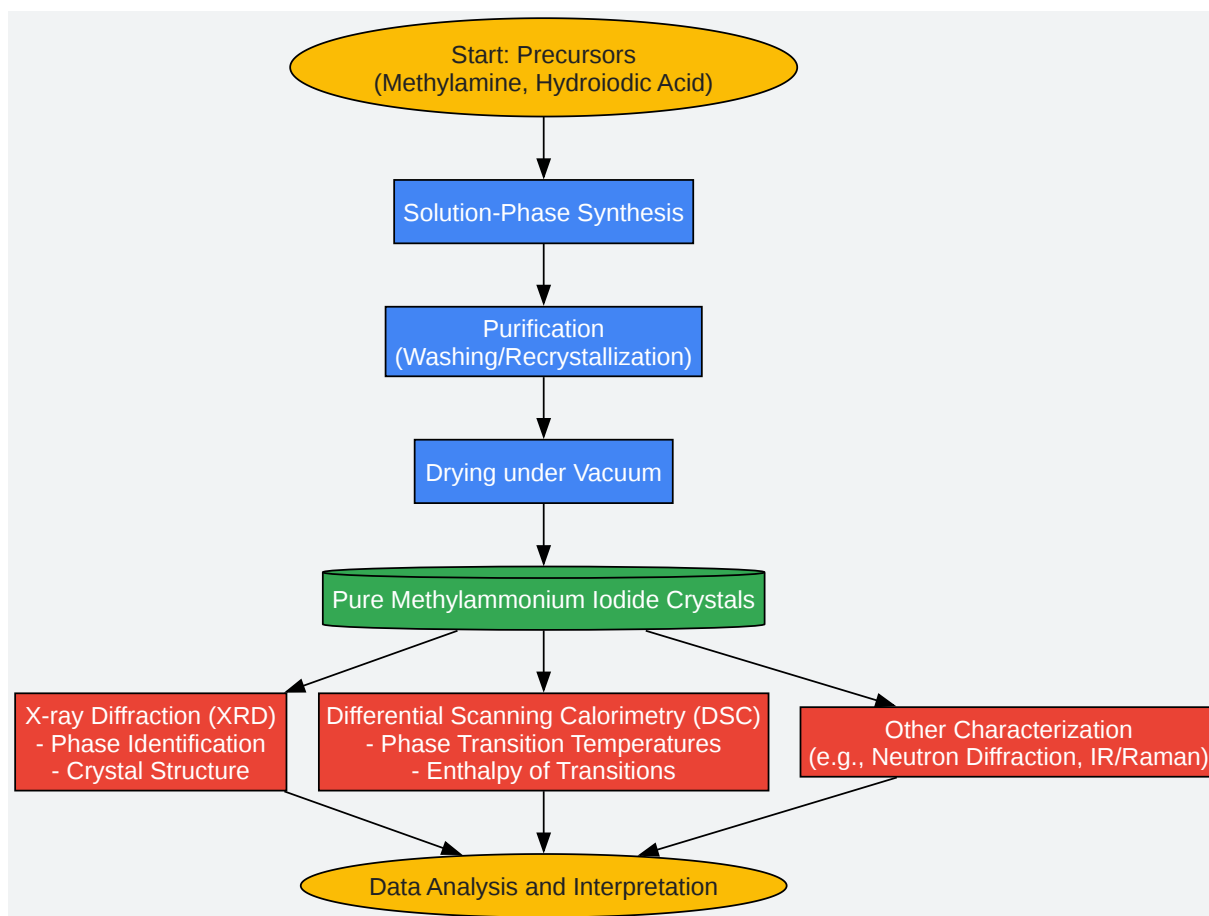
- The phase transition temperatures are identified as the onset or peak temperatures of the endothermic or exothermic events in the DSC thermogram.
- The enthalpy of the transition can be calculated by integrating the area of the corresponding peak.

## Visualizations



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Caption: Phase transitions of **methylammonium iodide** with increasing temperature.



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Caption: Experimental workflow for the synthesis and characterization of **methylammonium iodide**.

## Conclusion



**Methylammonium iodide** is a fundamentally important material whose solid-state properties are crucial for the field of perovskite photovoltaics and potentially for other applications. This guide has summarized the current understanding of its crystal structures and phase transitions, while also highlighting the existing inconsistencies in the literature. The provided experimental protocols offer a starting point for researchers to synthesize and characterize high-quality MAI. Further high-resolution structural studies are needed to resolve the ambiguities in its crystallographic data and to provide a more complete picture of its phase behavior. This will undoubtedly contribute to a more rational design and optimization of perovskite-based materials and devices.

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